molecular formula C8H6BrClN2 B11866811 6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine

6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B11866811
M. Wt: 245.50 g/mol
InChI Key: CSYOEUTXXFELNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination and chlorination of 2-methylimidazo[1,2-a]pyridine under controlled conditions. The reaction is usually carried out in the presence of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by halogenation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxides, and reduced derivatives, which can be further utilized in various applications .

Scientific Research Applications

6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

  • 6-Bromo-3-methylimidazo[1,2-a]pyridine
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Comparison: 6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogues, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in medicinal chemistry .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

6-bromo-3-chloro-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3

InChI Key

CSYOEUTXXFELNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.